molecular formula C10H7NO3 B3151198 6-Hydroxyquinoline-8-carboxylic acid CAS No. 70585-55-6

6-Hydroxyquinoline-8-carboxylic acid

Cat. No.: B3151198
CAS No.: 70585-55-6
M. Wt: 189.17 g/mol
InChI Key: YIAIMAQOJFRZRW-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-8-carboxylic acid is a quinoline derivative characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 8th position. This compound is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Condensation Reactions: One common synthetic route involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines in the presence of phosphorus trichloride.

  • Hydroxylation: Another method includes the hydroxylation of quinoline derivatives using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

  • Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted quinolines.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, osmium tetroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents like bromine or chlorine, strong acids like sulfuric acid.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroquinoline Derivatives: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from electrophilic substitution reactions.

Mechanism of Action

Target of Action

6-Hydroxyquinoline-8-carboxylic acid, like other 8-hydroxyquinoline derivatives, exhibits a wide range of biological activities . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These complexes can interact with various biological targets, influencing their function and leading to the compound’s observed biological effects .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. The compound forms complexes with metal ions, which can then interact with various biological targets . This interaction can lead to changes in the function of these targets, resulting in the compound’s biological effects .

Biochemical Pathways

The biosynthesis of 8-hydroxyquinoline derivatives, including this compound, proceeds via kynurenine and 3-hydroxykynurenin . The production is effectively blocked by the KMO-inhibitor mNBA . The compound’s interaction with its targets can affect various biochemical pathways, leading to its observed biological effects .

Pharmacokinetics

The compound’s biological effects suggest that it is likely to have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by 8-hydroxyquinoline derivatives . These effects can include antimicrobial, anticancer, and antifungal effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different metal ions can influence the compound’s ability to form complexes and interact with its targets

Biochemical Analysis

Biochemical Properties

6-Hydroxyquinoline-8-carboxylic acid is known to interact with a wide range of biomolecules. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes it a good monoprotic bidentate chelating agent, forming complexes with various metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific context of its application. For instance, it has been identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), showing anti-TB properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For example, it has been identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), showing anti-TB properties .

Scientific Research Applications

Chemistry

6-HQCA serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions including Cu²⁺, Zn²⁺, and Fe³⁺. This property is crucial for:

  • Metal Ion Detection: Utilized in analytical chemistry for detecting metal ions due to its chelating ability.
  • Catalysis: Acts as a catalyst in organic reactions involving metal complexes.

Biology

The compound exhibits notable biological activities:

  • Antimicrobial Properties: Effective against various bacteria and fungi, making it useful in studying microbial resistance mechanisms.
  • Anticancer Potential: Research indicates that 6-HQCA can inhibit cell proliferation in cancer cell lines, particularly through its interaction with metal ions that are critical for tumor growth .

Case Study: Antimicrobial Activity
A study demonstrated that 6-HQCA showed significant inhibition against Mycobacterium tuberculosis by targeting the class II fructose-1,6-bisphosphate aldolase enzyme (MtFBA), highlighting its potential as an anti-TB agent.

Medicine

The compound is being investigated for:

  • Neurodegenerative Diseases: Its ability to chelate metal ions may help restore metal balance in conditions like Alzheimer’s and Parkinson’s diseases.
  • Antidiabetic Effects: Some derivatives of 6-HQCA have shown promise in managing diabetes through their antioxidant properties .

Industry

In industrial applications, 6-HQCA is employed as:

  • Corrosion Inhibitor: Protects metals from corrosion in various environments.
  • Sensor Development: Used in creating sensors for detecting specific metal ions due to its selective binding properties.

Comparison with Similar Compounds

  • 8-Hydroxyquinoline: Similar structure but lacks the carboxylic acid group.

  • Quinoline: Basic structure without hydroxyl or carboxylic acid groups.

  • Chloroquine: Contains a chlorine atom in place of the hydroxyl group.

Uniqueness: 6-Hydroxyquinoline-8-carboxylic acid is unique due to its combination of hydroxyl and carboxylic acid groups, which contribute to its enhanced biological activity and versatility in applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and diverse reactivity make it a valuable compound for research and development.

Biological Activity

6-Hydroxyquinoline-8-carboxylic acid (6-HQCA) is a member of the 8-hydroxyquinoline (8-HQ) family, which is recognized for its diverse biological activities. This compound exhibits notable antimicrobial, anticancer, and metal-chelating properties, making it a subject of significant scientific interest.

Target of Action
6-HQCA primarily interacts with metal ions, forming stable complexes. This chelation is crucial for its biological activity, as it influences various biochemical pathways and cellular processes. The compound can chelate multiple metal ions including Cu²⁺, Zn²⁺, and Fe³⁺, which are essential for numerous biological functions .

Mode of Action
The biological effects of 6-HQCA are largely attributed to its ability to generate reactive oxygen species (ROS) upon interaction with metal ions. This oxidative stress can lead to cellular damage in pathogens such as Mycobacterium tuberculosis, where 6-HQCA has demonstrated potent bactericidal activity . The compound's action is enhanced in the presence of copper ions, which facilitate the formation of ROS .

Biological Activities

Antimicrobial Properties
6-HQCA exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus mutans. The minimum inhibitory concentrations (MICs) for these bacteria often fall below 5 μM, indicating strong efficacy.

Anticancer Effects
The anticancer potential of 6-HQCA has been explored extensively. It has been found to inhibit cell proliferation in various cancer cell lines, including glioblastoma and carcinoma cells. The mechanism involves the induction of apoptosis through the generation of oxidative stress and disruption of calcium homeostasis . Notably, the compound's ability to chelate iron may contribute to its cytostatic effects by interfering with DNA synthesis through oxidative damage .

Case Studies

  • Antitubercular Activity : A study highlighted that 6-HQCA is a potent inhibitor of the class II fructose-1,6-bisphosphate aldolase (FBA) in M. tuberculosis, showcasing its potential as an antitubercular agent. The presence of copper ions significantly enhances its bactericidal activity by facilitating metal ion uptake and ROS generation .
  • Cancer Cell Inhibition : Research on glioblastoma cells demonstrated that derivatives of 6-HQCA could induce stress responses leading to cell death. The compounds were shown to form covalent adducts with thiol groups in proteins, triggering cytotoxic pathways .
PropertyDescription
Chelation Ability Forms stable complexes with Cu²⁺, Zn²⁺, Fe³⁺, etc., enhancing biological activity
Solubility Soluble in polar solvents; solubility can affect bioavailability
Stability Stability influenced by pH and presence of competing metal ions

Pharmacokinetics

Research indicates that 6-HQCA has good bioavailability due to its ability to interact favorably with biological membranes and transport systems. Its pharmacokinetic profile suggests rapid absorption and distribution within biological systems, which is critical for its therapeutic applications.

Properties

IUPAC Name

6-hydroxyquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-11-9(6)8(5-7)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAIMAQOJFRZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290992
Record name 6-Hydroxy-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70585-55-6
Record name 6-Hydroxy-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70585-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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